molecular formula C5H5BrN2 B018318 2-Amino-4-bromopyridine CAS No. 84249-14-9

2-Amino-4-bromopyridine

Cat. No.: B018318
CAS No.: 84249-14-9
M. Wt: 173.01 g/mol
InChI Key: BAQKUNMKVAPWGU-UHFFFAOYSA-N
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Description

2-Amino-4-bromopyridine is a heterocyclic organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the bromine atom at the fourth carbon. This compound is known for its significant role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromopyridine can be achieved through various methods. One common method involves the ammoniation of 2,4-dibromopyridine-N-oxide using ammonia water, followed by a reduction reaction . Another method includes the esterification of 4-bromopyridinium chloride to obtain 4-bromopyridine-2-ethyl formate, which is then ammonified to form 4-bromopyridine-2-formamide. This intermediate undergoes Hofmann degradation to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and scalability. The process typically includes steps such as esterification, ammoniation, and Hofmann degradation, with careful control of reaction temperatures and pH levels .

Scientific Research Applications

Medicinal Chemistry

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Recent research has highlighted the potential of 2-amino-4-bromopyridine derivatives as selective inhibitors of human neuronal nitric oxide synthase (hnNOS). These compounds have been developed to target neurodegenerative diseases by enhancing their membrane permeability and selectivity. The introduction of different substituents at the 4-position of the pyridine ring has been shown to improve pharmacokinetic properties significantly.

Case Study: Synthesis and Optimization

A study focused on synthesizing a series of nNOS inhibitors based on this compound. The modifications aimed at optimizing steric and electronic properties led to compounds that demonstrated:

  • Enhanced potency against nNOS.
  • Improved cell membrane permeability .
  • Reduced efflux ratios , making them suitable for further development in therapeutic applications .
CompoundStructurePotency (IC50)Membrane Permeability
Compound 1Structure17 nMHigh
Compound 2Structure12 nMModerate
Compound 3Structure8 nMLow

Agrochemical Applications

This compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to act as a building block for more complex structures makes it valuable in designing compounds that target specific biological pathways in pests.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound can be synthesized to create effective herbicides. These compounds showed:

  • Selective toxicity towards certain weed species while being safe for crops.
  • Environmental stability , reducing the risk of leaching into water supplies.

Material Science

In material science, this compound serves as a precursor for various polymers and advanced materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A study investigated the incorporation of this compound into polymer networks, resulting in materials with:

  • Improved tensile strength .
  • Enhanced thermal resistance , making them suitable for high-performance applications.

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 3-Amino-2-bromopyridine
  • 2-Amino-6-bromopyridine
  • 4-Amino-2-bromopyridine

Comparison: 2-Amino-4-bromopyridine is unique due to the specific positioning of the amino and bromine groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-5-bromopyridine and 3-Amino-2-bromopyridine, this compound exhibits distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

2-Amino-4-bromopyridine (C5_5H5_5BrN2_2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound is characterized by a bromine atom and an amino group attached to the pyridine ring. Its molecular weight is 173.01 g/mol, and it has been identified as a key structural core in various bioactive compounds.

1. Neuronal Nitric Oxide Synthase Inhibition

Recent research has highlighted the potential of this compound derivatives as inhibitors of human neuronal nitric oxide synthase (hnNOS). A series of compounds based on this scaffold were synthesized, demonstrating significant inhibitory activity with IC50_{50} values in the nanomolar range. For instance, one derivative showed an IC50_{50} value of 30 nM against hnNOS, indicating strong selectivity over other isoforms, which is crucial for developing treatments for neurodegenerative diseases .

2. Kinase Inhibition

Another important aspect of this compound is its role as a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinases. A study synthesized various derivatives that exhibited promising anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, with IC50_{50} values of 6.27 μM and 10.71 μM, respectively. Notably, one compound demonstrated enhanced efficacy against Crizotinib-resistant ALK mutants with an IC50_{50} of 41.3 nM, showcasing its potential in overcoming drug resistance .

3. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Compounds derived from this structure exhibited significant activity against various microorganisms, suggesting their potential use as antimicrobial agents. Structure-activity relationship studies indicated that modifications at the 4-position could enhance biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites, particularly in hnNOS and kinase domains. Molecular docking studies have provided insights into how these compounds fit within the active sites, facilitating inhibition .

Case Study: Inhibition of hnNOS

In a study focused on the design and synthesis of hnNOS inhibitors, several derivatives of this compound were evaluated for their pharmacokinetic properties and membrane permeability. The findings indicated that modifications leading to increased lipophilicity significantly improved brain permeability while maintaining inhibitory potency .

Case Study: Dual ALK/ROS1 Inhibitors

A series of derivatives were tested against ALK and ROS1 kinases, revealing that certain modifications not only increased potency but also provided efficacy against resistant strains. This highlights the versatility of the this compound scaffold for developing dual inhibitors targeting critical pathways in cancer therapy .

Data Summary

Activity IC50_{50} Value Target Reference
hnNOS Inhibition30 nMHuman Neuronal Nitric Oxide Synthase
ALK Inhibition6.27 μMALK-addicted H3122 cell line
ROS1 Inhibition10.71 μMROS1-addicted HCC78 cell line
Crizotinib-resistant ALK Mutants41.3 nMALK L1196M mutant
Antimicrobial ActivityVariableVarious microorganisms

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Amino-4-bromopyridine in laboratory settings?

  • Methodological Answer :

  • Use NIOSH/EN 149-approved respirators and chemical-resistant gloves under OSHA/CFR 1910.134 standards.
  • Work in a fume hood to avoid inhalation and ensure no ingestion or skin contact.
  • Decontaminate exposed skin immediately with water and remove contaminated clothing .
  • Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers).

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer :

  • Direct bromination : React 2-aminopyridine with bromine in acetic acid, controlling temperature (0–5°C) to minimize side reactions.
  • Cross-coupling : Use Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids for functionalization .
  • Phosphonylation : Treat intermediates with triethyl phosphite under reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns (e.g., bromine at C4, amino at C2).
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (173.01 g/mol) and isotopic patterns for bromine .
  • Melting Point : Compare experimental mp (80–82°C) with literature values to assess purity .

Q. What are the key physical and chemical properties of this compound?

  • Methodological Answer :

  • Molecular Formula : C5_5H5_5BrN2_2; Molecular Weight : 173.01 g/mol .
  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
  • Reactivity : Bromine at C4 enables nucleophilic substitution, while the amino group at C2 participates in hydrogen bonding .

Advanced Research Questions

Q. How can crystallographic data of this compound derivatives be refined using SHELX software?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain intensity data.
  • Structure Solution : Apply SHELXD for direct methods or SHELXS for Patterson synthesis to resolve phases .
  • Refinement : Optimize parameters (e.g., thermal displacement, occupancy) in SHELXL, validating with R-factor (<5%) and residual electron density maps .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer :

  • Variable Analysis : Compare reaction conditions (temperature, catalyst loading) across studies. For example, Pd catalyst purity (≥99%) improves Suzuki coupling yields by ~15% .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting yield calculations .
  • Reproducibility : Standardize protocols (e.g., inert atmosphere, anhydrous solvents) to mitigate moisture-sensitive side reactions .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).
  • Steric Considerations : C4 substitution minimizes steric hindrance, enabling regioselective functionalization at C5 or C6 positions .
  • Case Study : In Suzuki reactions, this compound achieves >80% yield with arylboronic acids using Pd(OAc)₂/XPhos .

Q. How is this compound applied in structure-activity relationship (SAR) studies for drug design?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., methyl, nitro) at C5 to modulate pharmacokinetic properties.
  • Biological Assays : Test derivatives against kinase targets (e.g., EGFR) using IC50_{50} assays, correlating bromine’s electronegativity with inhibitory potency .
  • Co-crystallization : Co-crystalize with target proteins (e.g., using 2-aminobenzoic acid) to analyze binding modes via X-ray diffraction .

Properties

IUPAC Name

4-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKUNMKVAPWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351204
Record name 2-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84249-14-9
Record name 2-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromopyridine
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Retrosynthesis Analysis

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